molecular formula C25H36N2O3S B4297656 N-[1-(1-adamantyl)propyl]-4-(piperidin-1-ylsulfonyl)benzamide

N-[1-(1-adamantyl)propyl]-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No. B4297656
M. Wt: 444.6 g/mol
InChI Key: FCMDHZACVDCQEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(1-adamantyl)propyl]-4-(piperidin-1-ylsulfonyl)benzamide, also known as A-317491, is a selective antagonist of the P2X3 receptor. This receptor is found in sensory neurons and is involved in the transmission of pain signals. A-317491 has been studied for its potential use in the treatment of chronic pain.

Mechanism of Action

N-[1-(1-adamantyl)propyl]-4-(piperidin-1-ylsulfonyl)benzamide is a selective antagonist of the P2X3 receptor. This receptor is found in sensory neurons and is involved in the transmission of pain signals. By blocking this receptor, N-[1-(1-adamantyl)propyl]-4-(piperidin-1-ylsulfonyl)benzamide can reduce the transmission of pain signals and provide pain relief.
Biochemical and Physiological Effects
N-[1-(1-adamantyl)propyl]-4-(piperidin-1-ylsulfonyl)benzamide has been shown to be effective in reducing pain in animal models of neuropathic pain, inflammatory pain, and visceral pain. It has also been shown to reduce the frequency and severity of migraine headaches. In addition, N-[1-(1-adamantyl)propyl]-4-(piperidin-1-ylsulfonyl)benzamide has been shown to reduce bladder pain and improve bladder function in animal models of bladder pain syndrome.

Advantages and Limitations for Lab Experiments

One advantage of N-[1-(1-adamantyl)propyl]-4-(piperidin-1-ylsulfonyl)benzamide is its selectivity for the P2X3 receptor. This allows for more targeted pain relief without affecting other physiological processes. However, one limitation of N-[1-(1-adamantyl)propyl]-4-(piperidin-1-ylsulfonyl)benzamide is its limited solubility, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on N-[1-(1-adamantyl)propyl]-4-(piperidin-1-ylsulfonyl)benzamide. One area of interest is the development of more soluble forms of the compound, which could improve its efficacy and ease of administration. Another area of interest is the study of N-[1-(1-adamantyl)propyl]-4-(piperidin-1-ylsulfonyl)benzamide in combination with other pain medications, which could enhance its effectiveness. Finally, further research is needed to explore the potential use of N-[1-(1-adamantyl)propyl]-4-(piperidin-1-ylsulfonyl)benzamide in the treatment of other conditions beyond chronic pain.

Scientific Research Applications

N-[1-(1-adamantyl)propyl]-4-(piperidin-1-ylsulfonyl)benzamide has been studied extensively for its potential use in the treatment of chronic pain. It has been shown to be effective in animal models of neuropathic pain, inflammatory pain, and visceral pain. N-[1-(1-adamantyl)propyl]-4-(piperidin-1-ylsulfonyl)benzamide has also been studied for its potential use in the treatment of other conditions, such as migraine headaches and bladder pain syndrome.

properties

IUPAC Name

N-[1-(1-adamantyl)propyl]-4-piperidin-1-ylsulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36N2O3S/c1-2-23(25-15-18-12-19(16-25)14-20(13-18)17-25)26-24(28)21-6-8-22(9-7-21)31(29,30)27-10-4-3-5-11-27/h6-9,18-20,23H,2-5,10-17H2,1H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCMDHZACVDCQEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCCC5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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